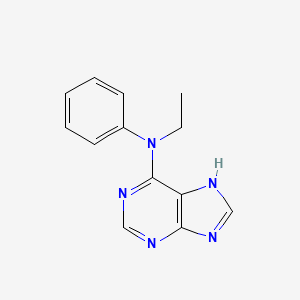
N-ethyl-N-phenyl-7H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-phenyl-7H-purin-6-amine is a heterocyclic compound that belongs to the purine family. Purines are a group of organic compounds that play a crucial role in various biological processes. This compound is characterized by the presence of an ethyl group and a phenyl group attached to the purine ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-phenyl-7H-purin-6-amine typically involves the alkylation of 7H-purin-6-amine with ethyl and phenyl groups. One common method is the reaction of 7H-purin-6-amine with ethyl iodide and phenyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-N-phenyl-7H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of N-ethyl-N-phenyl-7H-purin-6-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted purine derivatives.
Aplicaciones Científicas De Investigación
N-ethyl-N-phenyl-7H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of N-ethyl-N-phenyl-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects. For example, in anticancer research, the compound may inhibit enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- N-ethyl-7H-purin-6-amine
- N-phenyl-7H-purin-6-amine
- 7H-purin-6-amine
Uniqueness
N-ethyl-N-phenyl-7H-purin-6-amine is unique due to the presence of both ethyl and phenyl groups attached to the purine ring. This dual substitution imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to its analogs, this compound may exhibit enhanced biological activity and improved stability, making it a promising candidate for further research and development.
Propiedades
Número CAS |
5444-67-7 |
|---|---|
Fórmula molecular |
C13H13N5 |
Peso molecular |
239.28 g/mol |
Nombre IUPAC |
N-ethyl-N-phenyl-7H-purin-6-amine |
InChI |
InChI=1S/C13H13N5/c1-2-18(10-6-4-3-5-7-10)13-11-12(15-8-14-11)16-9-17-13/h3-9H,2H2,1H3,(H,14,15,16,17) |
Clave InChI |
ONSHRLMVKPIUCV-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=CC=C1)C2=NC=NC3=C2NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















